molecular formula C11H14ClN B3383027 2-(4-Chlorophenyl)piperidine CAS No. 383128-09-4

2-(4-Chlorophenyl)piperidine

Cat. No. B3383027
CAS RN: 383128-09-4
M. Wt: 195.69 g/mol
InChI Key: XENUPRVORZDBJW-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)piperidine” is a compound with the CAS Number: 383128-09-4. It has a molecular weight of 195.69 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied. For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported . This method includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C11H14ClN/c12-10-6-4-9 (5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including 2-(4-Chlorophenyl)piperidine, have shown potential as anticancer agents . They have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

Antiviral Applications

Piperidine derivatives are also being utilized as antiviral agents . They can interfere with the life cycle of viruses, inhibiting their replication and spread.

Antimalarial Applications

The antimalarial activity of piperidine derivatives is another significant area of research . These compounds can inhibit the growth of Plasmodium parasites, which cause malaria, thereby helping in the treatment of this disease.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown antimicrobial and antifungal properties . They can inhibit the growth of various bacteria and fungi, making them useful in treating a variety of infections.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives, including this compound, have been evaluated for their activities as analgesic agents . They can help in relieving pain. Additionally, they have anti-inflammatory properties that can help in reducing inflammation .

Anti-Alzheimer Applications

Piperidine derivatives are being researched for their potential use in the treatment of Alzheimer’s disease . They may help in slowing down the progression of this neurodegenerative disorder.

Antipsychotic and Anticoagulant Applications

Piperidine derivatives are also being utilized as antipsychotic and anticoagulant agents . They can help in managing psychotic disorders and preventing blood clots.

Safety and Hazards

The safety information for “2-(4-Chlorophenyl)piperidine” includes several hazard statements such as H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidine derivatives have been the subject of extensive research due to their wide range of biological and pharmaceutical activity . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

2-(4-chlorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENUPRVORZDBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308507
Record name 2-(4-Chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383128-09-4
Record name 2-(4-Chlorophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383128-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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